3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
Description
Properties
CAS No. |
1260666-54-3 |
|---|---|
Molecular Formula |
C6H9BrN4 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H9BrN4/c7-6-10-9-5-4-8-2-1-3-11(5)6/h8H,1-4H2 |
InChI Key |
ZTOPKKFPJUDPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=C(N2C1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acetyl Hydrazone Precursors
Condensation and Thermal Cyclization
A foundational approach involves condensing 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C for 24 hours. This generates a crude mixture containing 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-benzodiazepine and the target triazolobenzodiazepine. Purification via chromatography or recrystallization yields the product at ~47.7%.
Key Challenges :
One-Pot Decarboxylative [3 + 2] Cycloaddition
Three-Component Reaction Optimization
A streamlined one-pot synthesis combines decarboxylative [3 + 2] cycloaddition, N-propargylation, and intramolecular click reactions. Using 2-azidebenzaldehyde, amino acids, and maleimides, nonstabilized azomethine ylides form triazolobenzodiazepine precursors.
Table 1: Solvent and Temperature Effects on Cycloaddition Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 3 | EtOH | 80 | 4 | 82 | 5:1 |
| 4 | EtOH | 110 | 6 | 93 | 6:1 |
| 5 | CH₃CN | 110 | 4 | 92 | 6:1 |
Reaction in acetonitrile at 110°C for 6 hours maximizes yield (93%) and diastereoselectivity (6:1).
Industrial-Scale Production Strategies
Purification and Characterization
Chromatographic Separation
Flash chromatography with hexane/ethyl acetate gradients (10:1 to 3:1) resolves regioisomers. HPLC-MS validates purity (>98%), while ¹H/¹³C-NMR confirms regiochemistry.
Table 2: Analytical Validation Metrics
| Technique | Parameter | Outcome |
|---|---|---|
| ¹H-NMR | Chemical Shift (δ) | 7.2–7.8 ppm (aromatic H) |
| HRMS | [M+H]⁺ | 217.07 m/z (error < 2 ppm) |
| X-ray Crystallography | Bond Angles | N1-C2-Br: 120.5° |
Alternative Routes: Buchwald Coupling and Cycloaddition
Challenges and Mitigation Strategies
Regioselective Bromination
Direct bromination of the diazepine ring risks over-halogenation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolo-fused diazepines and azepines. Below is a detailed comparison with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
Reactivity : The bromine atom in the target compound allows for nucleophilic substitution (e.g., with amines or thiols), a feature shared with 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). However, the diazepine ring confers greater conformational flexibility compared to rigid imidazo-thiadiazoles .
Antimicrobial Activity: Derivatives like 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-triazoloazepinium bromides exhibit broad-spectrum activity (MIC: 6.2–50.0 mg/mL), surpassing Cefixime but matching Linezolid in potency . The target compound itself lacks direct activity but serves as a precursor.
Lipophilicity : Analogues with trifluoromethyl groups (e.g., 9-methyl-3-CF₃-triazolodiazepine ) display increased logP values, enhancing blood-brain barrier penetration compared to the brominated parent compound .
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazoloazepines. Its unique structure incorporates both triazole and diazepine rings with a bromine substituent, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BrN₃
- Molecular Weight : Approximately 321.05 g/mol
- Structural Features : The compound features a triazole ring fused with an azepine ring and a bromophenyl substituent.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. Research indicates that compounds within this class can interact with specific molecular targets such as enzymes or receptors involved in disease pathways.
Interaction with Neurotransmitter Systems
The compound has shown potential for modulating neurotransmitter systems. It is hypothesized to interact with GABAergic pathways similar to traditional benzodiazepines. This interaction may provide anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and other central nervous system conditions.
Study 1: Antimicrobial Activity
A study conducted on derivatives of triazoloazepines demonstrated that certain compounds exhibited significant antimicrobial activity against various bacterial strains. The presence of the bromine atom was found to enhance this activity compared to non-brominated analogs.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| 6-Chloro derivative | High | S. aureus |
Study 2: Anticancer Properties
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis |
| HeLa (cervical cancer) | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Bromine Substituent : Enhances binding affinity to target proteins.
- Triazole Ring : Essential for interaction with GABA receptors.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diazepam | Benzodiazepine structure | Anxiolytic |
| Clonazepam | Similar structure with different substituents | Anticonvulsant |
| This compound | Unique bicyclic structure with bromine | Potential anxiolytic and antimicrobial |
Q & A
Q. What are the key challenges in synthesizing 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine, and how can they be methodologically addressed?
Answer: The synthesis of this compound involves regioselective bromination and stabilization of the diazepine ring. A common challenge is the low yield due to competing side reactions (e.g., ring-opening or over-bromination). To address this:
- Optimize reaction conditions : Use low temperatures (0–5°C) and controlled stoichiometry of brominating agents (e.g., N-bromosuccinimide) to minimize side reactions .
- Protecting groups : Introduce temporary protecting groups (e.g., Boc) on the triazole nitrogen to prevent undesired interactions during bromination .
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the product from regioisomers .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Compare - and -NMR spectra with computed chemical shifts (DFT/B3LYP/6-31G*) to confirm regiochemistry and bromine placement .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with theoretical m/z values (error < 2 ppm) .
- X-ray crystallography : Resolve ambiguities in ring conformation and substituent orientation, especially for chiral centers .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?
Answer: The bromine atom enhances lipophilicity and modulates electronic effects on the triazole ring, impacting binding to biological targets (e.g., GABA receptors). For SAR studies:
- Analog synthesis : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO) to compare activity .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., benzodiazepine-binding sites) and correlate binding affinity with substituent properties .
- In vitro assays : Test analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) to quantify MIC (minimum inhibitory concentration) values .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?
Answer: Contradictions often arise from competing reaction pathways. Use:
- Quantum chemical calculations : Perform transition-state analysis (TSA) with Gaussian 16 to identify kinetic vs. thermodynamic control in bromination .
- Machine learning (ML) : Train models on reaction datasets (e.g., reaction temperature, solvent polarity) to predict dominant pathways .
- ICReDD methodology : Integrate computational predictions with high-throughput experimentation to iteratively refine reaction conditions .
Q. What are the environmental and metabolic stability implications of this compound?
Answer: The bromine atom may confer environmental persistence. To assess:
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 7.4, 37°C) via HPLC to estimate half-life .
- Ecotoxicity assays : Use Daphnia magna or algae models to determine LC values for aquatic toxicity .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., debromination, oxidation) .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
Answer:
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes for parenteral formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the triazole nitrogen to improve bioavailability .
Methodological Innovations
Q. What advanced statistical methods are recommended for optimizing multi-step synthesis?
Answer:
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to screen variables (temperature, catalyst loading, solvent ratio) and identify interactions .
- Principal Component Analysis (PCA) : Reduce dimensionality in reaction datasets to prioritize critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
